Specific Scientific Field: Trilaciclib is primarily used in the field of oncology, specifically in the treatment of extensive-stage small cell lung cancer (ES-SCLC) .
Summary of the Application: Trilaciclib is a first-in-class CDK4/6 inhibitor that transiently arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle to preserve them from chemotherapy-induced damage (myelopreservation) . It is approved in the USA to decrease the incidence of chemotherapy-induced myelosuppression (CIM) when administered before a platinum/etoposide-containing regimen or topotecan-containing regimen in adults being treated for ES-SCLC .
Results or Outcomes Obtained: In three clinical randomized trials, trilaciclib administration prior to standard-of-care chemotherapy for ES-SCLC reduced myelosuppression and the need for rescue interventions, improved patient-reported outcomes and the safety profile of the chemotherapy regimens, and had no impact on antitumor efficacy . The literature search identified five unique studies based on eight records—two included trilaciclib only, two non-trilaciclib only, and one both. In trilaciclib cohorts, the weighted average prevalence of grade ≥3 myelosuppressive HAEs in ≥1 lineage, ≥2 lineages, and all three lineages was 40.5%, 14.5%, and 7.5%, respectively. All rates were numerically lower compared to the historical non-trilaciclib cohorts (58.8%, 28.0%, 13.0% respectively) .
Trilaciclib is the first-in-class cyclin-dependent kinase 4/6 (CDK4/6) inhibitor specifically designed to protect bone marrow from chemotherapy damage []. Developed by G1 Therapeutics, it was approved by the US Food and Drug Administration (FDA) in February 2021 for use in extensive-stage small cell lung cancer (ES-SCLC) [].
Trilaciclib is a small molecule with a unique structure containing a central pyridine ring linked to various functional groups []. Key features include a cyano (C≡N) group and a hydroxyl (OH) group, which are believed to be crucial for its interaction with CDK4/6 []. The specific spatial arrangement of these groups allows trilaciclib to bind selectively to the ATP-binding pocket of CDK4/6, inhibiting their activity [].
Trilaciclib is a white to off-white crystalline powder []. Public information on specific physical properties like melting point, boiling point, and solubility is limited.
Trilaciclib works by targeting CDK4/6, a group of enzymes that regulate cell cycle progression. By reversibly inhibiting CDK4/6, trilaciclib halts the proliferation of rapidly dividing cancer cells but also transiently protects healthy bone marrow stem and progenitor cells from chemotherapy's cytotoxic effects [, ]. This allows for faster recovery of blood cell counts after chemotherapy, potentially reducing the risk of infections and treatment delays [].
The chemical structure of trilaciclib can be represented by the molecular formula . The compound undergoes several reactions during its synthesis, including:
Trilaciclib exhibits selective inhibition of cyclin-dependent kinases 4 and 6, with minimal effects on other cyclin-dependent kinases such as cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 7. Its primary biological activity involves:
The synthesis of trilaciclib involves several steps that optimize yield and efficiency. Key methods include:
Trilaciclib is primarily indicated for:
Trilaciclib has been studied for its interactions with various drugs and biological systems:
Trilaciclib shares its mechanism of action with several other compounds that target cyclin-dependent kinases. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Palbociclib | Cyclin-dependent kinase 4/6 inhibitor | First-in-class oral agent; used for breast cancer |
Ribociclib | Cyclin-dependent kinase 4/6 inhibitor | Approved for hormone receptor-positive breast cancer |
Abemaciclib | Cyclin-dependent kinase 4/6 inhibitor | Continuous dosing schedule; used in various cancers |
Trilaciclib's unique feature lies in its ability to induce a temporary G1 phase arrest without compromising the effectiveness of concurrent chemotherapy. This protective effect on hematopoietic stem cells distinguishes it from other inhibitors that may not provide similar cytoprotection during chemotherapy .